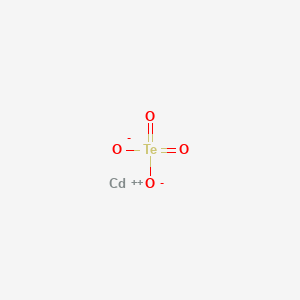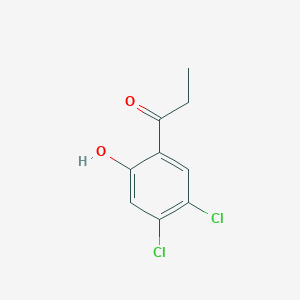![molecular formula C14H14O B13818085 [1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
[1,1-Biphenyl]-2-ol,3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-Biphenyl]-2-ol,3,5-dimethyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the 1,1’ position. This particular compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a hydroxyl group at the 2 position on one of the benzene rings. Biphenyl derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-2-ol,3,5-dimethyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of biphenyl derivatives, including [1,1-Biphenyl]-2-ol,3,5-dimethyl-, often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
化学反応の分析
Types of Reactions
[1,1-Biphenyl]-2-ol,3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while electrophilic substitution can introduce various functional groups onto the benzene rings .
科学的研究の応用
[1,1-Biphenyl]-2-ol,3,5-dimethyl- has numerous applications in scientific research:
作用機序
The mechanism of action of [1,1-Biphenyl]-2-ol,3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl structure allows for π-π stacking interactions with aromatic residues in proteins, affecting their function .
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1-Biphenyl]-2-ol: A similar compound with a hydroxyl group but without the methyl groups.
[1,1-Biphenyl]-3,5-dimethyl-: A compound with two methyl groups but without the hydroxyl group.
Uniqueness
[1,1-Biphenyl]-2-ol,3,5-dimethyl- is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical and physical properties. These functional groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2,4-dimethyl-6-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-11(2)14(15)13(9-10)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
InChIキー |
ZIXTUODBTCADKZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



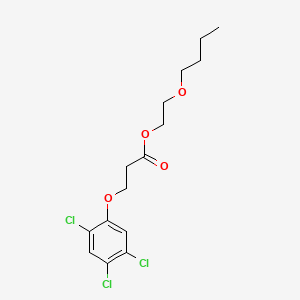
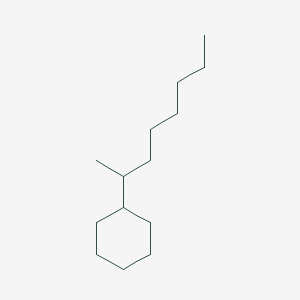
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
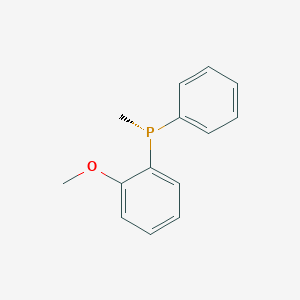
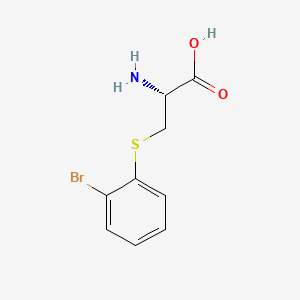
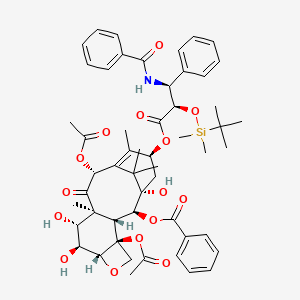
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
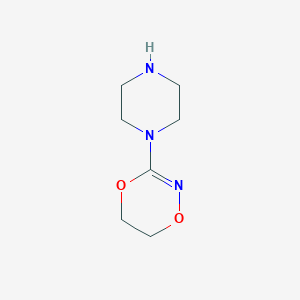

![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
